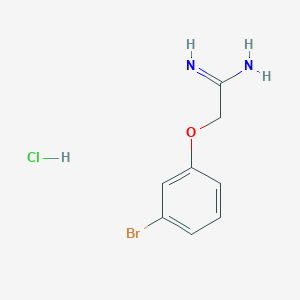

2-(3-Bromo-phenoxy)-acetamidine

Description

2-(3-Bromo-phenoxy)-acetamidine is an acetamidine derivative featuring a brominated phenoxy substituent. Acetamidines are amidine-class compounds characterized by the presence of a –C(=NH)–NH₂ group.

Properties

IUPAC Name |

2-(3-bromophenoxy)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPMHXLHPNULBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route via Acetonitrile Intermediate

The synthesis begins with 3-bromophenol , which undergoes nucleophilic substitution with chloroacetonitrile in the presence of a base such as potassium carbonate (K₂CO₃). This reaction forms 2-(3-bromo-phenoxy)acetonitrile , leveraging the phenolic oxygen’s nucleophilicity to displace the chloride atom. Typical conditions involve refluxing in a polar aprotic solvent (e.g., acetone or dimethylformamide) for 4–6 hours, achieving yields of 65–75%.

Subsequent conversion of the nitrile to the amidine group follows the Pinner reaction :

-

Imino ester formation : Treatment of the nitrile with anhydrous hydrogen chloride (HCl) in methanol generates the methyl imino ether intermediate.

-

Ammonolysis : Reaction with aqueous ammonia replaces the methoxy group with an amine, yielding 2-(3-bromo-phenoxy)-acetamidine.

This two-step process affords the target compound in 50–60% overall yield, with purity confirmed via thin-layer chromatography (TLC) and recrystallization.

Acetamide Intermediate Route

An alternative pathway involves synthesizing 2-(3-bromo-phenoxy)acetamide as a precursor. Here, 3-bromophenol reacts with chloroacetamide under basic conditions (K₂CO₃ in acetone), forming the acetamide derivative through nucleophilic substitution. The reaction mixture is refluxed for 2–4 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.

The acetamide is then converted to the amidine using phosphorus pentachloride (PCl₅) and ammonia:

-

Imidoyl chloride formation : Treatment of the acetamide with PCl₅ at 0–5°C produces the reactive imidoyl chloride intermediate.

-

Amination : Quenching with ammonium hydroxide yields this compound.

This method achieves moderate yields (45–55%), with challenges in controlling side reactions during the chlorination step.

Cycloaddition-Based Synthesis

A more advanced approach adapts the [3 + 2] cycloaddition methodology reported for cyclic N-acyl amidines. The synthesis proceeds via:

-

Hydrosilylation : Reaction of a quinoline derivative with a silane (e.g., Et₃SiH) in the presence of a Lewis acid catalyst (B(C₆F₅)₃) generates an N-silyl enamine intermediate.

-

Cycloaddition : The enamine reacts with an acyl azide (e.g., 3,5-bis(trifluoromethyl)benzoyl azide) to form the amidine core.

While this route is highly efficient for cyclic systems (yields up to 73%), adapting it to a linear acetamidine structure requires modifying the enamine precursor to incorporate the bromophenoxy group. Computational studies suggest that electron-withdrawing substituents on the azide enhance reactivity, though hydrolysis sensitivity remains a limitation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Nucleophilic substitution : Acetone outperforms dichloromethane (DCM) in facilitating etherification, with reflux temperatures (56°C) optimizing reaction rates.

-

Pinner reaction : Methanol ensures solubility of the nitrile intermediate, while temperatures below 10°C minimize side product formation during HCl treatment.

Catalytic Enhancements

-

Lewis acid catalysts : B(C₆F₅)₃ (5 mol%) accelerates hydrosilylation in cycloaddition routes, reducing step 1 duration from 8.5 hours to 2.5 hours for electron-deficient substrates.

Purification and Characterization Techniques

Chromatographic Methods

Spectroscopic Validation

-

¹H NMR : Key signals include a singlet at δ 10.49 ppm (amide NH) and aromatic protons at δ 7.27–7.18 ppm (phenoxy group).

-

HRMS : Molecular ion peaks confirm the target mass (e.g., m/z 403.04 for C₁₀H₁₀BrN₂O₂).

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Acetonitrile intermediate | 50–60% | Straightforward, scalable | Requires toxic HCl gas |

| Acetamide intermediate | 45–55% | Avoids nitrile handling | Low yields due to side reactions |

| Cycloaddition | 60–73% | High regioselectivity | Complex precursor synthesis |

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-phenoxy)-acetamidine undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atom on the phenoxy group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Nucleophilic Substitution:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation processes, and bases such as cesium carbonate for nucleophilic substitutions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various brominated derivatives, while nucleophilic substitution can introduce a wide range of functional groups to the acetamidine moiety.

Scientific Research Applications

2-(3-Bromo-phenoxy)-acetamidine has several scientific research applications, including:

Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential therapeutic effects.

Material Science: The compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenoxy)-acetamidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its action can include modulation of signal transduction processes and alteration of metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 2-(3-Bromo-phenoxy)-acetamidine include:

*CAS number for 2-(3-Bromo-phenoxy)-N-hydroxy-acetamidine is provided; exact data for this compound may vary.

Substituent Impact:

- Fluorine (4-F-phenyl) : Smaller and more electronegative than Br, improving solubility and metabolic stability .

- Methoxy (4-OCH₃-phenoxy): Electron-donating group increases electron density, possibly altering reactivity in cyclization reactions .

Antimicrobial Activity:

- Pyrimidine Derivatives: 2-(4-Methoxyphenoxy)-acetamidine-derived pyrimidines inhibit Staphylococcus aureus growth (MIC: 2–8 µg/mL) and biofilm formation .

- Fluorinated Analogs : 2-(4-Fluoro-phenyl)-acetamidine HCl shows moderate antifungal activity, though specific data are pending .

Anticancer Potential:

- Ferrocenyl-pyrimidines derived from acetamidine exhibit high anticarcinogenic activity, attributed to redox-active ferrocene and amidine synergy .

Materials Science:

- Acetamidine thiocyanate reduces recombination losses in perovskite solar cells, improving power conversion efficiency (PCE) from 20.1% to 22.3% . Bromophenoxy variants may offer similar benefits due to strong electron-withdrawing effects.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-(3-Bromo-phenoxy)-acetamidine?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Bromination of phenol derivatives to introduce the 3-bromo-phenoxy group, using brominating agents like pyridinium tribromide in acetic acid under reflux (60–80°C, 4–6 hours) .

- Step 2 : Coupling with ethyl acetamidine precursors via nucleophilic substitution, often catalyzed by palladium in cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Step 3 : Hydrolysis of intermediates (e.g., esters to amidines) using HCl/EtOH or NaOH, monitored by thin-layer chromatography (TLC) for reaction completion .

- Critical Parameters : Purity of bromophenol precursors, reaction temperature control, and stoichiometric ratios to minimize byproducts like dehalogenated derivatives .

Q. How can spectroscopic methods characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm for bromophenoxy) and amidine NH signals (δ 6.8–7.2 ppm). C NMR confirms the acetamidine carbonyl (δ 165–170 ppm) .

- IR Spectroscopy : Stretching vibrations for C≡N (2200–2250 cm) and amidine NH (3300–3500 cm) .

- X-ray Crystallography : Resolves spatial arrangement; monoclinic crystal systems (e.g., P2/c) with unit cell parameters (e.g., a = 12.5 Å, b = 8.27 Å, β = 93.6°) for structural validation .

Q. What reactivity patterns are expected in nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Bromine as a Leaving Group : The 3-bromo substituent undergoes SNAr reactions with amines (e.g., pyridine derivatives) under microwave-assisted conditions (100°C, 30 min) .

- Amidine Reactivity : The amidine group acts as a strong Lewis base, participating in cyclization reactions with β-dicarbonyls to form pyrimidine derivatives (reflux in EtOH, 6 hours) .

- Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the para-position, favoring regioselective substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optimal reaction conditions for amidine functionalization?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol% Pd) .

- Kinetic Studies : Monitor reaction progress via HPLC-MS to identify rate-limiting steps and intermediate stability .

- Contradiction Example : reports 6-hour reflux for amidine formation, while suggests 8-hour durations. Adjust based on precursor purity and solvent choice .

Q. What strategies identify biological targets of this compound in enzymatic studies?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against amidase/protease targets (e.g., Pseudomonas aeruginosa amidase) using fluorogenic substrates (e.g., Ac-DEVD-AMC) and measure IC values .

- Molecular Docking : Use crystal structures (e.g., PDB ID 1XYZ) to model interactions between the bromophenoxy group and enzyme active sites .

- SAR Studies : Compare with analogs (e.g., 2-(4-tert-butylphenoxy)-acetamidine) to map pharmacophore requirements .

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate bond dissociation energies (BDEs) for bromine and amidine groups, predicting oxidative metabolism .

- MD Simulations : Simulate solvation in water/octanol to calculate logP values and assess membrane permeability .

- Contradiction Note : Experimental logP values may conflict with predictions due to crystal packing effects, requiring validation via HPLC retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.